molecular formula C16H17N3O2 B2438807 2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE CAS No. 636997-40-5

2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE

Cat. No.: B2438807
CAS No.: 636997-40-5
M. Wt: 283.331
InChI Key: MQQUOOAEXNYECQ-UHFFFAOYSA-N
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Description

2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dimethoxyphenylamino group attached to a dimethyl-nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE typically involves the reaction of 2,4-dimethoxyaniline with 4,6-dimethyl-2-chloronicotinonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-pyridine
  • 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-benzonitrile
  • 2-(2,4-Dimethoxy-phenylamino)-4,6-dimethyl-quinoline

Uniqueness

2-[(2,4-DIMETHOXYPHENYL)AMINO]-4,6-DIMETHYLNICOTINONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

2-(2,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)18-16(13(10)9-17)19-14-6-5-12(20-3)8-15(14)21-4/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQUOOAEXNYECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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